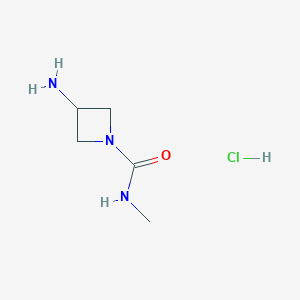

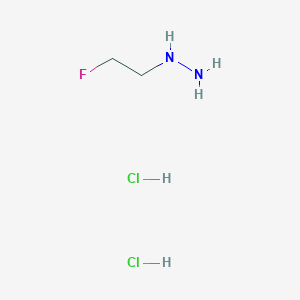

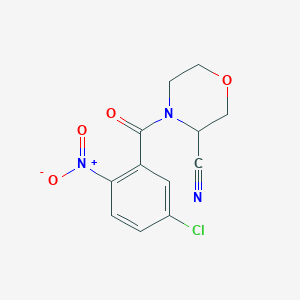

![molecular formula C17H14BrClN2O3 B2374999 2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol CAS No. 488855-01-2](/img/structure/B2374999.png)

2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including a benzodioxin ring, a pyrazole ring, and a phenol group . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The benzodioxin and pyrazole rings are likely to contribute significantly to the compound’s three-dimensional structure.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The bromo and chloro substituents could potentially be reactive sites for further chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo and chloro substituents could influence its polarity, solubility, and stability .Scientific Research Applications

Antimicrobial and Anti-proliferative Activities

Compounds structurally related to 2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol demonstrate significant biological properties. A study by Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety. These compounds showed promising antimicrobial and antiproliferative activities. One specific derivative demonstrated notable inhibitory effect against HCT-116 cancer cells (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Structural Analysis and Molecular Interactions

In 2018, a study focused on the structural elucidation of a novel pyrazole derivative with similarities to the compound . This study, by Naveen et al., included X-ray diffraction studies and Hirshfeld surface analysis, offering insights into the molecule's solid-state structure and intermolecular interactions (Naveen, Kumara, Kumar, Kumar, & Lokanath, 2018).

Antibacterial Properties and Cytotoxic Activity

Palkar et al. (2017) investigated a series of pyrazol-5-ones derived from a 2-aminobenzothiazole nucleus, sharing structural features with the target compound. These derivatives displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Synthesis and Identification of Derivatives

Adnan, Hassan, and Thamer (2014) explored the synthesis of various heterocyclic compounds, including pyrazole derivatives. These compounds were prepared via reactions involving 2-aminobenzaldehyde, indicating potential pathways for synthesizing related compounds (Adnan, Hassan, & Thamer, 2014).

Quantum Chemical Analysis and Molecular Docking Studies

Several studies have used quantum chemical analysis and molecular docking to explore the interactions and potential pharmacological importance of pyrazole derivatives. For instance, Venil et al. (2021) conducted such analyses, indicating the potential bioactivity of these molecules (Venil, Lakshmi, Balachandran, Narayana, & Salian, 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrClN2O3/c18-10-3-9-7-23-8-24-17(9)13(4-10)15-6-14(20-21-15)12-5-11(19)1-2-16(12)22/h1-5,15,21-22H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBLHQJXXKLBFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NN=C1C2=C(C=CC(=C2)Cl)O)C3=CC(=CC4=C3OCOC4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

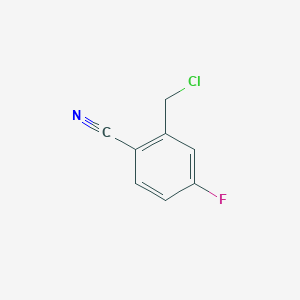

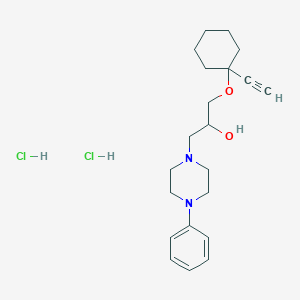

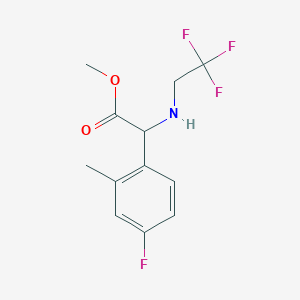

![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2374917.png)

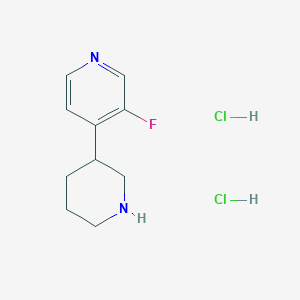

![N-(2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2374926.png)